molecular formula C10H19N2O4PS3 B1679735 Prothidathion CAS No. 20276-83-9

Prothidathion

Cat. No. B1679735
CAS RN: 20276-83-9
M. Wt: 358.4 g/mol
InChI Key: LQHMZSQJOYPNND-UHFFFAOYSA-N
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Description

Prothidathion is an obsolete organophosphate insecticide and acaricide . It was used to control pests such as aphids, planthoppers, and spider mites . The chemical formula of Prothidathion is C₁₀H₁₉N₂O₄PS₃ .


Synthesis Analysis

The synthesis of Prothidathion or any other compound typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as molecular dynamics (MD) simulations . These simulations can provide insights into the temporal and spatial changes at the atomic level of the compound.


Chemical Reactions Analysis

Chemical reactions involving Prothidathion can be analyzed using various techniques. For instance, electrospray and electrosonic spray ionization mass spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Prothidathion can be analyzed using various techniques. For instance, the chemical formula, molecular weight, and elemental analysis can provide insights into the compound’s composition .

Scientific Research Applications

1. Environmental Toxicology

Prothidathion and its main metabolite, prothioconazole-desthio (PTCd), have attracted significant attention for their toxicological effects on non-target organisms. A study conducted on male mice explored the dosage-dependent toxicological effects of these substances on oxidative stress and metabolic profiles of liver and kidney tissues. It was found that both Prothidathion and PTCd significantly inhibited growth, including body weight gain and indices of liver and kidney health. The research highlighted that these effects were dose and tissue-dependent, with more severe impacts observed at higher concentration treatment groups. Additionally, liver tissue appeared to be more severely affected than kidney tissue. The study provides important insights into the potential health risks associated with exposure to these substances in mammals (Meng et al., 2020).

Safety And Hazards

As an organophosphate insecticide, Prothidathion can pose significant health risks. It is an acetyl cholinesterase inhibitor and neurotoxicant . Therefore, proper safety measures should be taken when handling this compound.

properties

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-5-propan-2-yloxy-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O4PS3/c1-5-14-17(18,15-6-2)19-7-12-10(13)20-9(11-12)16-8(3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHMZSQJOYPNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058014
Record name Prothidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothidathion

CAS RN

20276-83-9
Record name Prothidathion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothidathion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIDATHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73K3QUS5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JA Quest, MP Copley, KL Hamernik, E Rinde… - Regulatory Toxicology …, 1990 - Elsevier
… Although methidathion was identified as being structurally similar to two other organophosphate insecticides, prothidathion and lythidathion, no toxicological data were available on …
Number of citations: 21 www.sciencedirect.com
WJ Roulston, BF Stone, JT Wilson… - Bulletin of Entomological …, 1968 - cambridge.org
Recognition in 1963 in central Queensland of the Ridgelands strain of Boophilus microplus (Can.), resistant in varying degrees in laboratory tests to all acaricides commercially …
Number of citations: 52 www.cambridge.org
JG Matthysse, MH Colbo, EP Kamya - Bulletin of Entomological …, 1969 - cambridge.org
Field trials were conducted to compare toxicity and residual activity on cattle of 18 acaricides against Rhipicephalus appendiculatus Neum., Amblyomma variegatum (F.), and Boophilus …
Number of citations: 3 www.cambridge.org
CT Duval - PANS Pest Articles & News Summaries, 1970 - Taylor & Francis
The discovery of the insecticidal properties of certain synthetic organic compounds was, as with many other innovations, a chance occurrence. For example, although benzene …
Number of citations: 3 www.tandfonline.com
SR MORTENSEN - Toxicology of Organophosphate & Carbamate …, 2006 - Elsevier
Publisher Summary The chapter summarizes the organophosphorus (OP) and carbamate (CM) insecticides that are registered in the world, with an emphasis on those that have a US …
Number of citations: 5 www.sciencedirect.com
KC Parsons, SR Schmidt, G Tarbill, KR Tucker - Manomet Center for …, 2005 - turi.org
Synthetic and toxic chemicals (of anthropogenic origin) are ubiquitous in the environment at generally low but measurable levels. Pesticide use throughout the US has resulted in the …
Number of citations: 3 www.turi.org
EN Hambardzumyan, AS Vorskanyan, AA Grigoryan… - researchgate.net
Convenient high yield methods for the synthesis of 33 novel 1, 3, 4-thiadiazolylthio-1, 3, 5-triazines and pyrimidines with various substituents are elaborated. The treatment of started 5-(…
Number of citations: 0 www.researchgate.net
JJ Johnston, WC Pitt, RT Sugihara, JD Eisemann… - Hortscience - Citeseer
Anticoagulant rodenticides are widely used to control rodent infestations. Previous studies have shown that nontarget organisms, such as birds, are at risk for both primary and …
Number of citations: 2 citeseerx.ist.psu.edu
DA Lowe, AR Stiles - Bulletin of the World Health Organization, 1973 - ncbi.nlm.nih.gov
Un des problemes les plus urgents auxquels doivent actuellement faire face la science, la m6decine et la technologie est le manque de standardisation. Son acuit6 est particulierement …
Number of citations: 7 www.ncbi.nlm.nih.gov
KS Boone - 2018 - search.proquest.com
With the multitude of new chemicals developed each year, understanding their potentially toxic effects on aquatic life is of current concern. The goal of this work is to provide a …
Number of citations: 1 search.proquest.com

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